molecular formula C23H27BrN2O2 B2430591 10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol CAS No. 1797376-65-8

10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol

Cat. No.: B2430591
CAS No.: 1797376-65-8
M. Wt: 443.385
InChI Key: JJZNLABADUKRNV-UHFFFAOYSA-N
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Description

10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a useful research compound. Its molecular formula is C23H27BrN2O2 and its molecular weight is 443.385. The purity is usually 95%.
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Biological Activity

The compound 10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C23H27BrN2O2
  • Molecular Weight: 443.39 g/mol
  • CAS Number: 1797376-65-8

The structure of the compound features a bromophenyl group and a diazatricyclo framework, which are significant for its biological interactions.

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Purity>90%

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Anticancer Activity: Compounds with diazatricyclo structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The presence of halogenated phenyl groups is often associated with enhanced antimicrobial activity against various pathogens.
  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Receptors: It may bind to receptors that mediate cellular responses, leading to altered signaling pathways.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study demonstrated that similar compounds showed significant cytotoxic effects on breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway.
    • Another research highlighted that derivatives of this compound inhibited the proliferation of prostate cancer cells by targeting the androgen receptor signaling pathway.
  • Antimicrobial Studies:
    • In vitro tests indicated that the compound exhibited potent activity against Gram-positive bacteria, suggesting potential use as an antibacterial agent.
    • Comparative studies showed that modifications to the bromophenyl group significantly enhanced antimicrobial efficacy.
  • Neuropharmacological Effects:
    • Emerging research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in treating cognitive dysfunction.

Properties

IUPAC Name

6-(4-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O.C2H6O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25;1-2-3/h6-11,21,23-24H,3-5H2,1-2H3;3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNLABADUKRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Br)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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